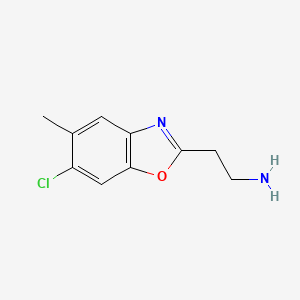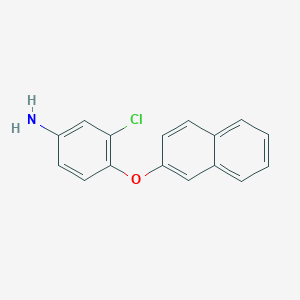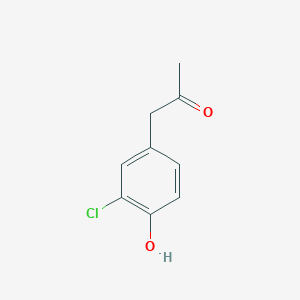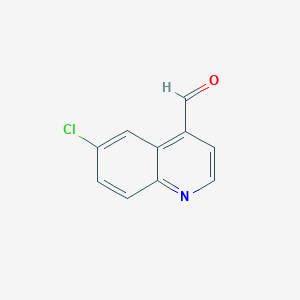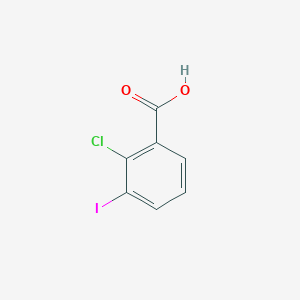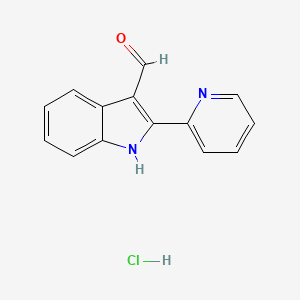
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride
Overview
Description
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride (2-HIC) is a compound with a wide range of applications in the field of science. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 279.7 g/mol. 2-HIC is an aromatic aldehyde and is used as a reagent for the synthesis of indoles, as a reactant for the preparation of a variety of heterocyclic compounds, and for the preparation of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is widely used in the field of science, particularly in the synthesis of indoles, heterocyclic compounds, and pharmaceuticals. It has also been used in the synthesis of a variety of polycyclic compounds, including polycyclic aromatic hydrocarbons (PAHs). 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride has also been used as a reagent for the synthesis of indole-3-carboxylic acid, which is an important intermediate for the synthesis of a variety of indole-based compounds.
Mechanism Of Action
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is an aromatic aldehyde and acts as an electrophile in the reaction. The reaction occurs when the aldehyde group of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride reacts with the nucleophile, such as an amine, to form an imine. The imine then undergoes a condensation reaction with a second molecule of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride to form an indole.
Biochemical And Physiological Effects
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial species, including Escherichia coli and Pseudomonas aeruginosa. In addition, it has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of solvents and has a relatively high melting point, making it suitable for a variety of laboratory experiments. However, 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is a hazardous compound and should be handled with care. In addition, it is not compatible with strong acids and bases, and should not be used in reactions involving these compounds.
Future Directions
There are a number of potential future directions for the use of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride. It has been suggested that 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride could be used in the synthesis of a variety of novel indole-based compounds, including indole-3-carboxylic acid. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as indolizines, indoles, and quinolines. Furthermore, it could be used in the synthesis of a variety of pharmaceuticals and agrochemicals. Finally, 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride could be used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are important for a variety of applications.
properties
IUPAC Name |
2-pyridin-2-yl-1H-indole-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O.ClH/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13;/h1-9,16H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQBHVNRJESDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



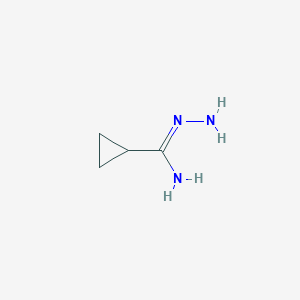
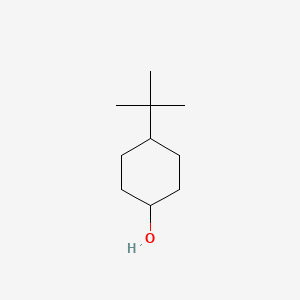
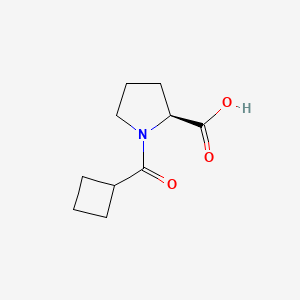
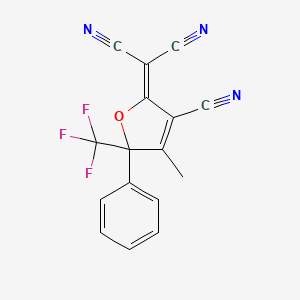
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
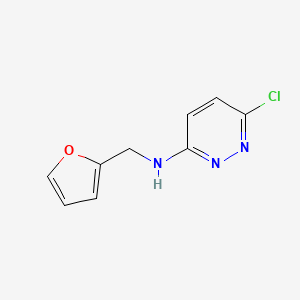
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
